molecular formula C17H28N2O10 B13915208 Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)

Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)

Cat. No.: B13915208
M. Wt: 420.4 g/mol
InChI Key: XQAFQXUJJNOFFR-UHFFFAOYSA-N
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Description

Tert-butyl 2,8-diazaspiro[36]decane-8-carboxylate;hemi(oxalic acid) is a chemical compound with the molecular formula C17H28N2O10 This compound is known for its unique spirocyclic structure, which includes a tert-butyl group and a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate diamine and diacid precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Incorporation of the oxalic acid moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the diazaspirodecane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets. The diazaspirodecane core can interact with enzymes or receptors, modulating their activity. The oxalic acid moiety may enhance binding affinity or specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
  • 2,8-Diazaspiro[4.5]decane dihydrochloride
  • Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
  • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Uniqueness

Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) stands out due to its unique spirocyclic structure and the presence of both tert-butyl and oxalic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H28N2O10

Molecular Weight

420.4 g/mol

IUPAC Name

tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O2.2C2H2O4/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;2*3-1(4)2(5)6/h14H,4-10H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

XQAFQXUJJNOFFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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